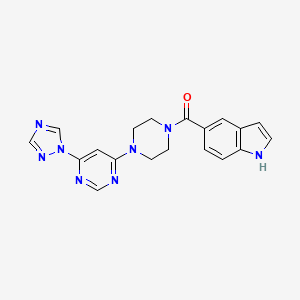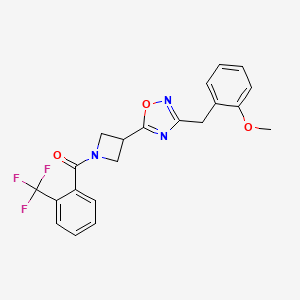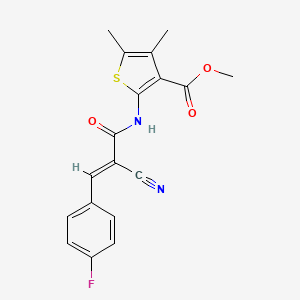
(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-CYANO-3-(4-FLUOROPHENYL)-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C16H12FN3O .
Synthesis Analysis
The synthesis of Knoevenagel adducts between cyanoacetamide and aromatic aldehydes ((E)-2-cyano-3-(phenyl)acrylamide derivatives) has been described in a study . The process employed triethylamine as a catalyst under microwave irradiation in 30 minutes with excellent yields (93–99% yield) .Molecular Structure Analysis
The molecular structure of a similar compound, 2-CYANO-3-(4-FLUOROPHENYL)-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE, has a linear formula of C16H12FN3O .Chemical Reactions Analysis
The Knoevenagel adducts synthesized were employed in the C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 for obtaining 2-cyano-3-phenylpropanamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Ethyl α-cyano-4-fluorocinnamate, include a density of 1.2±0.1 g/cm3, boiling point of 330.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
Kohra, Tominaga, and Hosomi (1988) demonstrated the synthesis of pyrimidine derivatives through reactions involving similar compounds. These derivatives were used for further chemical transformations, illustrating a foundational approach for creating complex molecules with potential biological and chemical utility (Kohra, Tominaga, & Hosomi, 1988).
Antioxidant and Anti-inflammatory Activities
Madhavi, K., and Sree Ramya (2017) synthesized a series of compounds related to the query chemical to evaluate their in vitro antioxidant and in vivo anti-inflammatory activities. This research highlights the potential therapeutic applications of these compounds beyond their structural interest (Madhavi, K., & Sree Ramya, 2017).
Antimicrobial Activity Evaluation
Hegab, Elmalah, and Gad (2009) explored the antimicrobial activity of products obtained from cycloaddition reactions involving similar compounds. This study indicates the potential of these derivatives in contributing to new antimicrobial agents (Hegab, Elmalah, & Gad, 2009).
Solar Cell Applications
Irfan et al. (2021) investigated the use of structurally related isomeric intermediates for their selective anti-cancer activity and configuration-controlled fluorescence characteristics, showing the versatility of these compounds in both medical and material science applications (Irfan et al., 2021).
Sensing and Removal of Heavy Metals
Dutta et al. (2020) reported on nonaromatic biocompatible macromolecular luminogens that include similar acrylamide derivatives for the sensing and removal of Fe(III) and Cu(II), demonstrating environmental and analytical chemistry applications (Dutta et al., 2020).
Propriétés
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-10-11(2)25-17(15(10)18(23)24-3)21-16(22)13(9-20)8-12-4-6-14(19)7-5-12/h4-8H,1-3H3,(H,21,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFISDQJNAOPRG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
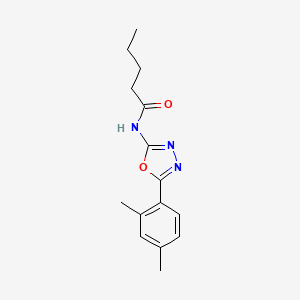
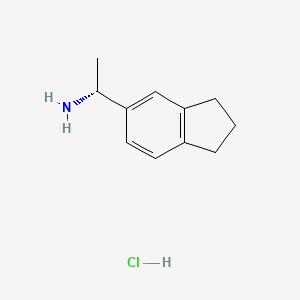
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)

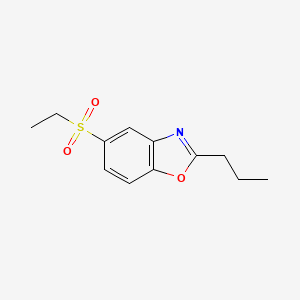

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)
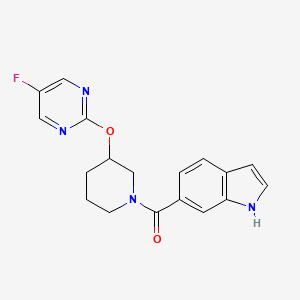
![3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2592114.png)

![3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B2592116.png)
